molecular formula C25H23N3O5S2 B2465230 4-(N,N-diallylsulfamoyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide CAS No. 921869-72-9

4-(N,N-diallylsulfamoyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide

Cat. No.: B2465230
CAS No.: 921869-72-9
M. Wt: 509.6
InChI Key: ZOLHNHXFXXUJNG-UHFFFAOYSA-N
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Description

4-(N,N-diallylsulfamoyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N,N-diallylsulfamoyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the benzamide core, followed by the introduction of the thiazole and benzofuran moieties. The final step often involves the sulfonation and diallylation of the amine group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxybenzofuran moiety.

    Reduction: Reduction reactions could target the sulfonamide group.

    Substitution: The benzamide and thiazole rings may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In organic synthesis, this compound could serve as a building block for more complex molecules or as a reagent in various reactions.

Biology

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(N,N-diallylsulfamoyl)-N-(4-(benzofuran-2-yl)thiazol-2-yl)benzamide: Lacks the methoxy group.

    4-(N,N-diallylsulfamoyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)aniline: Aniline instead of benzamide.

Uniqueness

The presence of the methoxybenzofuran and thiazole moieties in 4-(N,N-diallylsulfamoyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide may confer unique chemical and biological properties, distinguishing it from similar compounds.

Properties

IUPAC Name

4-[bis(prop-2-enyl)sulfamoyl]-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O5S2/c1-4-13-28(14-5-2)35(30,31)19-11-9-17(10-12-19)24(29)27-25-26-20(16-34-25)22-15-18-7-6-8-21(32-3)23(18)33-22/h4-12,15-16H,1-2,13-14H2,3H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOLHNHXFXXUJNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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